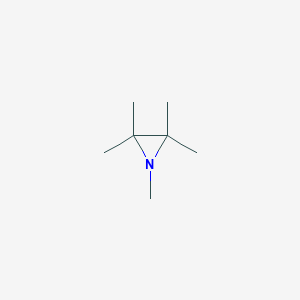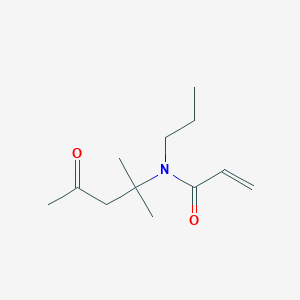![molecular formula C11H16NO4P B14336039 Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester CAS No. 103687-20-3](/img/structure/B14336039.png)
Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a pyridine ring through an oxoethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid esters, including phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester, are typically synthesized using the Michaelis–Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester in the presence of an alkyl halide. For example, the reaction of trimethylphosphite with methyl iodide yields dimethyl methylphosphonate .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale Michaelis–Arbuzov reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce hydroxyl-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, [2-oxo-2-(1-pyrrolidinyl)ethyl]-, diethyl ester
- Diethyl phosphite
- Diethyl allylphosphonate
Uniqueness
Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester is unique due to its pyridine ring, which imparts distinct chemical properties and potential biological activities. Compared to other phosphonic acid esters, this compound may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
103687-20-3 |
|---|---|
Molekularformel |
C11H16NO4P |
Molekulargewicht |
257.22 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C11H16NO4P/c1-3-15-17(14,16-4-2)9-11(13)10-7-5-6-8-12-10/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
KTOKAXBSNRGBSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(=O)C1=CC=CC=N1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)





![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)



![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
